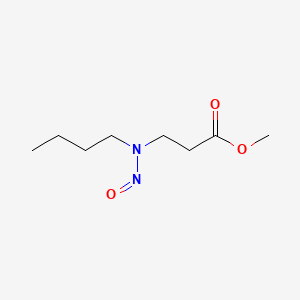

N-Butyl-N-(2-carboxyethyl)nitrosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

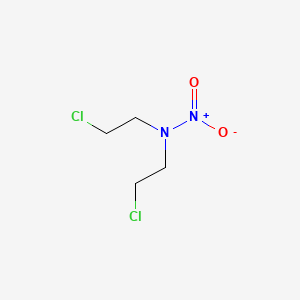

N-Butyl-N-(2-carboxyethyl)nitrosamine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco smoke . This compound, specifically, has been studied for its role in inducing bladder cancer in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-N-(2-carboxyethyl)nitrosamine can be synthesized through the nitrosation of secondary amines. A common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of nitrosamines, including this compound, typically involves large-scale nitrosation processes. These processes often use sodium nitrite as the nitrosating agent in the presence of secondary amines .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(2-carboxyethyl)nitrosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

N-Butyl-N-(2-carboxyethyl)nitrosamine has been extensively used in scientific research, particularly in the study of bladder cancer. It is a preferred model for inducing bladder cancer in mice due to its high reproducibility and genetic fidelity to human disease . Additionally, this compound is used in toxicological studies to understand the carcinogenic mechanisms of nitrosamines .

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-carboxyethyl)nitrosamine involves the formation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species cause DNA damage, leading to mutations and potentially cancer . The compound undergoes enzymatic α-hydroxylation, forming unstable intermediates that decompose to DNA-alkylating agents .

Comparison with Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosopyrrolidine (NPYR)

Comparison: N-Butyl-N-(2-carboxyethyl)nitrosamine is unique due to its specific application in bladder cancer research. While other nitrosamines like NDMA and NDEA are also potent carcinogens, they are more commonly associated with liver cancer . The structural differences among these compounds influence their reactivity and the types of cancers they induce .

Properties

CAS No. |

51938-21-7 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl 3-[butyl(nitroso)amino]propanoate |

InChI |

InChI=1S/C8H16N2O3/c1-3-4-6-10(9-12)7-5-8(11)13-2/h3-7H2,1-2H3 |

InChI Key |

OZQOCSYHTLQBCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC(=O)OC)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)

![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)

![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)